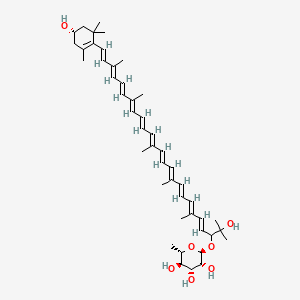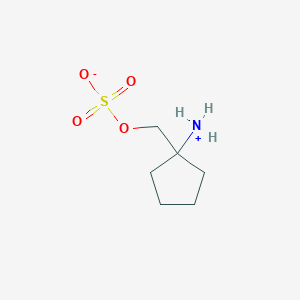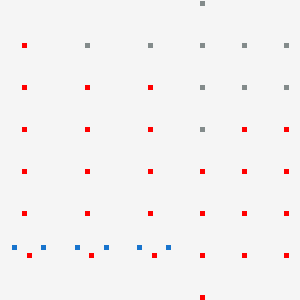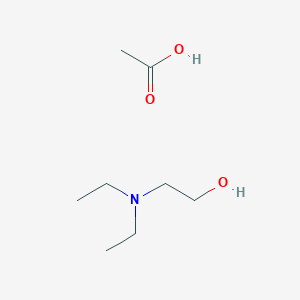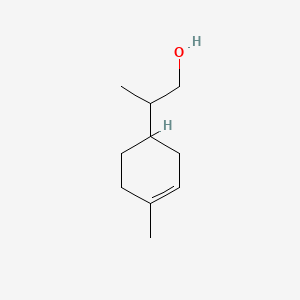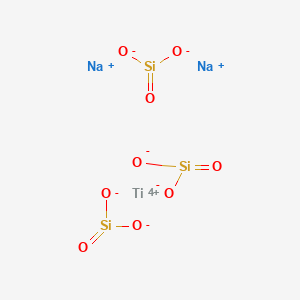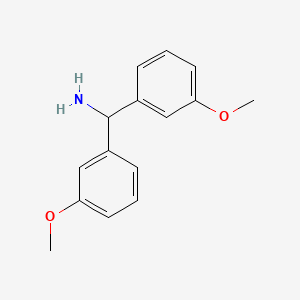
フッ化ニッケル(II) 四水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(II) Fluoride Tetrahydrate is an inorganic compound with the molecular formula NiF2·4H2O. It is a white crystalline solid, commonly known as Nickel Fluoride. It is a water-soluble salt and is used in a variety of industrial and laboratory applications. Nickel(II) Fluoride Tetrahydrate is a useful reagent for the synthesis of other compounds and has been studied for its potential applications in biomedical research.
科学的研究の応用
アルミニウムプロファイルの表面処理
フッ化ニッケル(II) 四水和物は、アルミニウムプロファイルの表面処理に使用されます {svg_1}. このプロセスは、アルミニウム表面の耐食性を向上させ、さまざまな産業用途に適しています。
印刷インキ製造
この化合物は、印刷インキの製造において重要な役割を果たします {svg_2}. インクの品質と耐久性に貢献し、鮮明で長持ちする印刷を保証します。
蛍光灯の製造
フッ化ニッケル(II) 四水和物は、蛍光灯の製造に使用されます {svg_3}. これらのランプの効率と寿命の向上に役立ちます。
流動化剤
これは、さまざまな産業プロセスで流動化剤として機能します {svg_4}. 流動化剤として、物質の粘度を低下させるのに役立ち、処理中の流れを促進します。
有機合成の触媒
フッ化ニッケル(II) 四水和物は、有機合成の触媒として役立ちます {svg_5}. さまざまな有機化合物の合成における化学反応を加速させます。
金属製造
フッ化ニッケル(II) 四水和物は、金属製造に使用されます {svg_6}. 特に酸素に敏感な用途に役立ち、高純度金属の製造に貢献します。
合金化元素
フッ化ニッケル(II) 四水和物を含むフッ化物は、一般的に金属を合金化するために使用されます {svg_7}. これにより、得られた合金の特性が向上し、特定の用途に適したものになります。
光学的堆積
フッ化ニッケル(II) 四水和物は、光学的堆積に使用されます {svg_8}. このプロセスは、さまざまなデバイスで使用されるレンズやミラーなどの光学部品の製造において重要です。
Safety and Hazards
将来の方向性
Nickel(II) Fluoride Tetrahydrate is generally immediately available in most volumes. Ultra-high purity and high purity compositions improve both optical quality and usefulness as scientific standards. Nanoscale elemental powders and suspensions, as alternative high surface area forms, may be considered .
作用機序
Target of Action
Nickel(II) Fluoride Tetrahydrate (NiF2•4H2O) is an ionic compound of nickel and fluorine . It is primarily used in industrial applications, particularly in metal production . The primary target of Nickel(II) Fluoride Tetrahydrate is nickel metal, where it forms a passivating surface on nickel alloys in the presence of hydrogen fluoride or elemental fluorine .
Mode of Action
Nickel(II) Fluoride Tetrahydrate interacts with its target, nickel metal, by forming a passivating surface. This interaction occurs when nickel metal is exposed to fluorine . The compound is also used as a catalyst for the synthesis of chlorine pentafluoride .
Biochemical Pathways
It is known that a melt of nif2 and kf reacts to give successively potassium trifluoronickelate and potassium tetrafluoronickelate . This suggests that Nickel(II) Fluoride Tetrahydrate may play a role in the formation of these compounds.
Pharmacokinetics
Nickel(II) Fluoride Tetrahydrate is a water-insoluble nickel source
Result of Action
The primary result of Nickel(II) Fluoride Tetrahydrate’s action is the formation of a passivating surface on nickel alloys when exposed to hydrogen fluoride or elemental fluorine . This makes nickel and its alloys suitable materials for storage and transport of these fluorine and related fluorinating agents .
Action Environment
Nickel(II) Fluoride Tetrahydrate is stable in air , suggesting that it has high environmental stability Its action, efficacy, and stability may be influenced by factors such as temperature, humidity, and the presence of other chemical agents.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Nickel(II) Fluoride Tetrahydrate can be achieved through a precipitation reaction between a soluble nickel salt and a soluble fluoride salt in an aqueous solution.", "Starting Materials": [ "Nickel(II) Nitrate Hexahydrate (Ni(NO3)2.6H2O)", "Sodium Fluoride (NaF)", "Distilled Water (H2O)" ], "Reaction": [ "Dissolve 10.8 g of Nickel(II) Nitrate Hexahydrate in 50 mL of distilled water to form a clear solution.", "Dissolve 2.5 g of Sodium Fluoride in 50 mL of distilled water to form a clear solution.", "Slowly add the Sodium Fluoride solution to the Nickel(II) Nitrate solution while stirring continuously.", "A white precipitate of Nickel(II) Fluoride will form.", "Filter the precipitate and wash it with distilled water.", "Dry the precipitate at 60°C for 24 hours to obtain Nickel(II) Fluoride Tetrahydrate." ] } | |
CAS番号 |
13940-83-5 |
分子式 |
F2H8NiO4 |
分子量 |
168.75 g/mol |
IUPAC名 |
nickel(2+);difluoride;tetrahydrate |
InChI |
InChI=1S/2FH.Ni.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |
InChIキー |
HHPKUIWWHLVHQQ-UHFFFAOYSA-L |
正規SMILES |
O.O.O.O.[F-].[F-].[Ni+2] |
製品の起源 |
United States |
Q & A
Q1: What are the catalytic properties of Nickel(II) Fluoride Tetrahydrate and its applications in organic synthesis?
A1: Nickel(II) Fluoride Tetrahydrate has been identified as an effective heterogeneous catalyst in organic synthesis. Its high acidity, thermal stability, and water tolerance contribute to its catalytic activity []. One notable application is in the synthesis of hexahydroacridine-1,8(2H,5H)-diones, a class of compounds with pharmacological significance. The compound catalyzes the Hantzsch reaction, a one-pot, three-component condensation involving an aromatic aldehyde, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and ammonium acetate in refluxing water []. This method offers a cost-effective and environmentally benign route to these valuable compounds with excellent yields and simple work-up procedures [].
Q2: What is the crystal structure of a Nickel(II) complex containing biguanide ligands and why is this structure interesting?
A2: Research has been conducted on Bis(biguanidinium)nickel(II) fluoride tetrahydrate, a complex with the formula Ni(C2N5H7)2F2 • 4H2O []. This complex forms orange-colored, needle-shaped crystals that can be obtained by evaporating a saturated aqueous solution at room temperature []. The crystal structures of biguanide complexes, in general, are of interest due to the medicinal properties often exhibited by these compounds and their unique stereochemistry []. Further investigation of these structures aims to provide a deeper understanding of the stereochemistry-activity relationships in these complexes [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



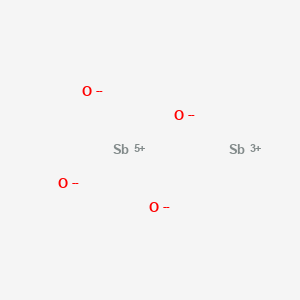


![2-Naphthalenol, 1-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143595.png)
